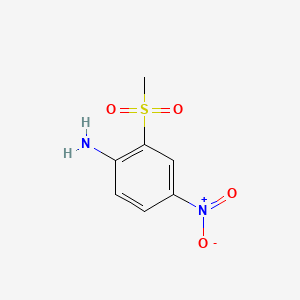

2-(Methylsulfonyl)-4-nitroaniline

描述

Contextualization within Nitroaniline Chemistry

2-(Methylsulfonyl)-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. smolecule.com Nitroanilines are derivatives of aniline (B41778) that contain a nitro group (-NO2). The presence of both the amino (-NH2) and the nitro groups on the aromatic ring gives these compounds unique chemical properties. The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring. The interplay of these two groups influences the reactivity and electronic properties of the molecule.

In the case of this compound, the molecule is further substituted with a methylsulfonyl group (-SO2CH3). This introduces another layer of complexity and functionality to the nitroaniline scaffold. The positions of the substituents are specific: the methylsulfonyl group is at position 2 and the nitro group is at position 4 relative to the amino group. This specific arrangement of functional groups dictates the molecule's chemical behavior and its potential applications in various fields of research.

Significance of the Methylsulfonyl Moiety in Aromatic Systems

The methylsulfonyl group (-SO2CH3) is a strongly electron-withdrawing group. wikipedia.org When attached to an aromatic system, it significantly influences the electronic environment of the ring. Its electron-withdrawing nature is due to the high electronegativity of the oxygen atoms and the sulfur atom. This property makes the aromatic ring more electron-deficient, which in turn affects its reactivity in chemical reactions. For instance, the presence of a methylsulfonyl group can facilitate nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring. rsc.org

In the context of this compound, the methylsulfonyl group, along with the nitro group, makes the aromatic ring highly electron-deficient. This electronic characteristic is a key factor in its research applications. The methylsulfonyl group is also known to be a key structural feature in various pharmaceuticals and agrochemicals, contributing to their biological activity.

Overview of Research Trajectories for this compound

Research on this compound has explored several areas, primarily driven by its unique chemical structure. Key research trajectories include its synthesis, characterization, and exploration of its potential applications.

One area of investigation is its use as a building block in organic synthesis. Due to its functional groups, it can undergo various chemical transformations to produce more complex molecules. For example, the nitro group can be reduced to an amino group, and the existing amino group can be diazotized to introduce other functionalities. smolecule.com

Another significant research direction is in the field of materials science, particularly in crystal engineering. smolecule.com The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and methylsulfonyl groups) allows for the formation of specific intermolecular interactions, leading to predictable crystal packing arrangements.

Furthermore, the compound has been investigated for its potential biological activities. smolecule.com The combination of the nitroaniline and methylsulfonyl moieties suggests potential for applications in medicinal chemistry, with some studies exploring its anti-cancer properties. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 96-74-2 | smolecule.comchemscene.com |

| Molecular Formula | C7H8N2O4S | smolecule.comchemscene.com |

| Molecular Weight | 216.22 g/mol | smolecule.com |

| Appearance | Pale yellow solid | smolecule.com |

| IUPAC Name | 2-methylsulfonyl-4-nitroaniline | smolecule.com |

| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)N+[O-])N | smolecule.com |

| InChI | InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | smolecule.com |

| InChIKey | KIMXIMWZIRTKCQ-UHFFFAOYSA-N | smolecule.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylsulfonyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMXIMWZIRTKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059138 | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-74-2 | |

| Record name | 2-(Methylsulfonyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mesyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(methylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mesyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MESYL-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPB68RZ6WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These calculations solve the Schrödinger equation, or its approximations, for a given system. For a molecule like 2-(Methylsulfonyl)-4-nitroaniline, with its combination of a nitro group, a sulfonyl group, and an aromatic ring, these methods are invaluable for elucidating its intrinsic characteristics.

Density Functional Theory (DFT) is a predominant computational method used to determine the equilibrium geometry of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy. For this compound, a geometry optimization would be performed to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. Unlike DFT, HF calculates the molecular wavefunction directly but uses a significant approximation: it treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation.

While HF calculations are computationally less intensive than more advanced correlated methods, this approximation means they often provide less accurate results for many molecular properties compared to modern DFT functionals. However, HF calculations are still valuable. They can serve as a starting point for higher-level calculations and are useful for analyzing properties where electron correlation is less critical. For this compound, an HF calculation would provide a baseline understanding of its electronic structure and geometry.

The accuracy of both DFT and HF calculations is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing sulfur, nitrogen, and oxygen, like this compound, a well-chosen basis set is essential.

Common choices include Pople-style basis sets, such as 6-311++G(d,p) . This notation indicates:

6-311G : A triple-zeta split-valence basis set, providing flexibility for valence electrons.

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for non-spherical distortion of atomic orbitals, which is necessary to describe chemical bonds accurately.

The selection of a larger, more flexible basis set generally leads to more accurate results, but at a higher computational cost. The choice must balance the desired accuracy with computational feasibility. For instance, studies on related sulfonamides and nitroanilines often employ B3LYP with 6-31G or 6-311G basis sets to achieve reliable results for geometry and electronic properties. researchgate.netmdpi.com

Electronic Structure Analysis

Once the geometry is optimized, further analysis can reveal detailed information about the electronic distribution and reactivity of this compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior.

HOMO : Represents the ability of a molecule to donate electrons.

LUMO : Represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE) . A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.com In contrast, a large HOMO-LUMO gap implies high stability. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) portion of the molecule, while the LUMO is likely concentrated on the electron-withdrawing nitroaromatic part. The energy gap is a critical parameter for predicting the molecule's reactivity in chemical reactions and its potential applications in materials science.

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These are example values to illustrate typical output from a DFT calculation.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.dewikipedia.org This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects. usc.edu

For this compound, NBO analysis can quantify:

Natural Atomic Charges : Revealing the electron distribution among the atoms and identifying the most electrophilic and nucleophilic sites.

Hybridization : Describing the spd composition of atomic orbitals used to form bonds (e.g., the hybridization of the sulfur atom in the sulfonyl group).

Donor-Acceptor Interactions : NBO analysis can identify stabilizing interactions due to electron delocalization, such as hyperconjugation. This is achieved through a second-order perturbation analysis of the Fock matrix. wisc.edu For example, it can measure the energy of delocalization from the lone pairs of the amino group's nitrogen or the nitro group's oxygens into the antibonding orbitals (π*) of the aromatic ring. These interactions are key to understanding the electronic communication between the substituent groups.

Table 2: Illustrative NBO Second-Order Perturbation Analysis for this compound (Note: This table provides an example of the type of data generated, showing hypothetical donor-acceptor interactions and their stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N-Amine | π* (C-C) Aromatic Ring | 45.0 |

| LP (1) O-Nitro | π* (N-O) Nitro Group | 30.5 |

| LP (1) O-Sulfonyl | σ* (S-C) Sulfonyl Group | 5.2 |

This analysis provides a detailed chemical narrative of the molecule's electronic structure, explaining the interplay between its functional groups.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the total electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency analysis, often performed using methods like Density Functional Theory (DFT), can predict the infrared and Raman spectra of a molecule. The Potential Energy Distribution (PED) assigns these calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion.

A complete vibrational frequency and PED analysis for this compound is not available in the public domain. Such a study would provide a detailed understanding of the molecule's internal motions. For context, related nitroaniline compounds have been studied, showing characteristic vibrational modes for the NH₂, NO₂, and aromatic ring C-H and C-C bonds. For instance, in 2-nitroaniline (B44862) cation, NH₂ scissoring vibrations have been calculated around 1629 cm⁻¹, while nitro group stretching vibrations are identified in regions around 1521 cm⁻¹ (asymmetric) and 1312 cm⁻¹ (symmetric). researchgate.net A similar analysis for this compound would be necessary to assign its specific vibrational spectrum.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the flexibility of a molecule and its preferred spatial arrangements. These studies provide insights into the molecule's dynamic behavior and the interactions that stabilize its structure.

Torsion angles, or dihedral angles, describe the rotation around chemical bonds and are crucial in defining the three-dimensional shape of a molecule. nih.govproteinstructures.com An analysis of the key torsion angles in this compound would reveal the rotational barriers and the most stable conformations.

Specific torsion angle analysis data from conformational studies of this compound are not available in the published literature. A comprehensive study would typically involve rotating the bonds connecting the substituent groups (amino, nitro, and methylsulfonyl) to the benzene (B151609) ring to identify the lowest energy conformers. For other substituted nitroanilines, it has been noted that steric hindrance between adjacent groups can lead to non-planar structures. researchgate.net

The conformation of this compound is stabilized by a network of intramolecular interactions. These can include hydrogen bonds and other non-covalent interactions.

While a detailed study of the intramolecular interactions for this specific molecule is not found, it is plausible that intramolecular hydrogen bonding could occur between the amino group and the adjacent sulfonyl or nitro groups. In similar molecules, such as 2-chloro-4-nitroaniline (B86195), hydrogen bonding plays a significant role in the crystal structure. researchgate.net The presence of both hydrogen bond donors (the NH₂ group) and acceptors (the oxygen atoms of the NO₂ and SO₂ groups) suggests the potential for such stabilizing interactions.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Theoretical calculations can predict these properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Crystal Structure Analysis and Supramolecular Chemistry

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Detailed crystallographic data for 2-(methylsulfonyl)-4-nitroaniline remains a specialized area of research. While the compound is noted for its potential in crystal engineering, comprehensive published studies detailing its full crystal structure are not widely available in top-tier scientific literature. However, analysis of related structures and mentions in specialized chemical databases allow for a discussion of the anticipated structural features.

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. For organic molecules like nitroanilines, common crystal systems include monoclinic and orthorhombic. The specific space group, which describes the symmetry elements present in the unit cell, would be determined from the systematic absences in the diffraction pattern. For related nitroaniline compounds, centrosymmetric space groups are frequently observed.

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters dictate the volume of the unit cell and, consequently, the density of the crystal. The molecular packing describes how individual molecules of this compound are arranged within this unit cell. This arrangement is a direct consequence of the molecule's shape and the intermolecular forces at play.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Note: This table is illustrative. Specific experimental data for this compound is required for actual values.

The conformation of the this compound molecule in the solid state is described by its torsion or dihedral angles. Key dihedral angles would include the orientation of the methylsulfonyl group and the nitro group relative to the plane of the benzene (B151609) ring. For instance, the C-S-C-N and O-N-C-C dihedral angles would define the twist of the substituent groups. These angles are influenced by both intramolecular steric hindrance and intermolecular packing forces. In similar structures, a twisted conformation is often adopted to minimize steric strain.

Table 2: Key Dihedral Angles in Substituted Anilines

| Dihedral Angle | Typical Range (°) |

| Ring-SO₂ | 70 - 90 |

| Ring-NO₂ | 0 - 30 |

Note: This table provides typical ranges for related compounds and is for illustrative purposes. Specific values for this compound are needed.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular structure, or the arrangement of molecules in the crystal, is primarily dictated by a network of weak intermolecular interactions, including hydrogen bonds.

C-H···C and π-π Stacking Interactions

In the absence of a determined crystal structure for this compound, the nature of its C-H···C and π-π stacking interactions can be inferred from studies of related nitroaniline derivatives. Aromatic rings in close proximity often engage in π-π stacking interactions, a crucial force in the formation of stable crystal lattices. These interactions can manifest in various geometries, including face-to-face and offset arrangements, with the latter often being favored to minimize electrostatic repulsion.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis would be instrumental in deconstructing the complex network of intermolecular interactions within the crystal structure of this compound. This computational tool visualizes and quantifies intermolecular contacts by mapping the electron distribution of a molecule within its crystalline environment.

For this compound, a Hirshfeld analysis would likely reveal significant contributions from O···H contacts, corresponding to hydrogen bonds involving the nitro and sulfonyl groups, as well as the amine protons. Furthermore, the analysis would quantify the extent of H···H, C···H, and C···C contacts, providing a detailed fingerprint of the van der Waals forces and π-system interactions at play. The relative contributions of these interactions would offer a clear picture of the dominant forces governing the crystal packing.

Polymorphism and Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those like this compound that possess flexible functional groups and multiple sites for intermolecular interactions. Different polymorphs arise from variations in the molecular conformation or the packing arrangement in the crystal lattice, leading to distinct physical properties such as melting point, solubility, and stability.

Chemical Reactivity and Derivatization

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic compounds. wikipedia.org This conversion can be achieved using various reducing agents, and the choice of reagent can be critical for achieving selectivity, especially in molecules with multiple reducible functional groups. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Based Reductions: Metals like iron (Fe) or zinc (Zn) in acidic media provide a mild and selective means of reducing nitro groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent used for this purpose. commonorganicchemistry.com

Sulfide-Based Reagents: Sodium sulfide (B99878) (Na₂S) can be particularly useful when other methods are not compatible with the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.comstackexchange.com

The reduction of the nitro group in 2-(methylsulfonyl)-4-nitroaniline would yield 4-amino-2-(methylsulfonyl)aniline.

The presence of strong electron-withdrawing groups, such as the nitro and methylsulfonyl groups, on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In these reactions, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The rate of SNAr reactions is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org While there is no leaving group on this compound itself, its structural analog, 1-chloro-2-(methylsulfonyl)-4-nitrobenzene, would be highly activated towards SNAr. The nitro group at the para position and the methylsulfonyl group at the ortho position relative to the chlorine atom would facilitate the attack of nucleophiles.

Reactions at the Amine Functionality

The primary amine group of this compound is a key site for derivatization.

The amine group can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2-(methylsulfonyl)-4-nitrophenyl)acetamide. This reaction is a common strategy for protecting the amine group or for introducing new functionalities into the molecule.

The primary amine can be methylated to form secondary or tertiary amines. A common method for N-methylation involves the initial formation of a formamide (B127407) derivative by reacting the aniline (B41778) with formic acid, followed by methylation with a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium tert-butoxide. The resulting N-methylformamide can then be deformylated to yield the N-methylated aniline. google.com Applying this to this compound would produce N-methyl-2-(methylsulfonyl)-4-nitroaniline.

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is generally stable. However, under specific conditions, it can participate in reactions. For example, the synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines. researchgate.net While this is a method for forming a sulfonyl-containing compound, transformations of the existing methylsulfonyl group in this compound are less common but could potentially involve reactions that modify the methyl group or the sulfonyl moiety under harsh conditions.

Interactive Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Product Type |

| Nitro Group | Reduction | Primary Amine |

| Nitro Group | Nucleophilic Aromatic Substitution (activating group) | Substituted Aniline |

| Amine Group | Acylation | Amide |

| Amine Group | N-Methylation | Secondary Amine |

| Methylsulfonyl Group | Generally Stable | - |

Synthesis of Derivative Compounds for Specific Research Objectives

The chemical structure of this compound, featuring a primary aromatic amine, a strong electron-withdrawing nitro group, and a methylsulfonyl group, makes it a versatile precursor for the synthesis of a variety of derivative compounds. These derivatives are often developed to explore structure-activity relationships in different research fields. The reactivity of the amine group, the potential for reduction of the nitro group, and the influence of the substituents on the aromatic ring's chemistry are key to its utility in derivatization.

Sulfonamide Derivatives

The primary amine group of this compound is readily reactive with sulfonyl chlorides to form sulfonamide derivatives. This reaction, a standard method for sulfonamide synthesis, involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion. icm.edu.plnih.gov The presence of an acid scavenger, such as a non-nucleophilic base like pyridine (B92270) or triethylamine, is typically required to neutralize the hydrochloric acid generated during the reaction. mdpi.com

The general scheme for this synthesis is as follows:

Reaction of this compound with a generic sulfonyl chloride (R-SO₂Cl) to form a sulfonamide derivative.

This straightforward one-step reaction allows for the introduction of a wide variety of substituents (R-groups) based on the chosen sulfonyl chloride. For instance, reacting this compound with p-toluenesulfonyl chloride would yield N-(2-(methylsulfonyl)-4-nitrophenyl)-4-methylbenzenesulfonamide. The synthesis of related nitroanilines, such as the reaction of 2-nitroaniline (B44862) with 4-methylbenzenesulfonyl chloride, proceeds with high yield, suggesting a similar efficiency for its methylsulfonyl analogue. researchgate.net

The resulting sulfonamide derivatives incorporate the structural features of the parent aniline with a new sulfonamide linkage, a pharmacophore present in numerous biologically active compounds. nih.govnih.gov

Table 1: Examples of Sulfonyl Chlorides for Derivatization

| Sulfonyl Chloride | Resulting Derivative (Name) | Potential R-Group Characteristics |

|---|---|---|

| Benzenesulfonyl chloride | N-(2-(methylsulfonyl)-4-nitrophenyl)benzenesulfonamide | Unsubstituted aromatic ring |

| p-Toluenesulfonyl chloride | N-(2-(methylsulfonyl)-4-nitrophenyl)-4-methylbenzenesulfonamide | Electron-donating aromatic substituent |

| Methanesulfonyl chloride | N-(2-(methylsulfonyl)-4-nitrophenyl)methanesulfonamide | Small alkyl group |

Benzimidazole (B57391) Derivatives

Benzimidazole scaffolds are important in medicinal chemistry and are commonly synthesized by the condensation of an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) with an aldehyde or carboxylic acid. nih.govresearchgate.net While this compound is not an o-phenylenediamine, it can be a valuable precursor for benzimidazoles through a one-pot reductive cyclization reaction. organic-chemistry.org

In this method, the nitro group of this compound is reduced in situ to an amino group, typically using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). This generates a transient o-phenylenediamine derivative, 2-(methylsulfonyl)benzene-1,4-diamine. This intermediate is not isolated but immediately reacts with an aldehyde present in the reaction mixture. The condensation of the newly formed diamine with the aldehyde, followed by cyclization and aromatization, yields the 2-substituted benzimidazole derivative. organic-chemistry.org

The key advantages of this approach are its efficiency and the ability to tolerate a wide range of functional groups on the aldehyde, leading to a diverse library of benzimidazole derivatives. organic-chemistry.org The methylsulfonyl group at what would become the 7-position and the nitro group's original position (now unsubstituted on the benzimidazole ring) influence the electronic properties of the final molecule.

Table 2: Reductive Cyclization for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|

Phenoxy Anilines and Their Derivatives

The synthesis of phenoxy anilines typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on an activated aromatic ring is displaced by a phenoxide nucleophile. wikipedia.orglibretexts.org The reactivity of the aryl halide is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, at the ortho or para positions to the leaving group. libretexts.orgnih.gov

In the context of this compound, direct conversion to a phenoxy aniline by displacement of the methylsulfonyl group is not a typical transformation. While the methylsulfonyl group is electron-withdrawing, it is not a conventional leaving group in SNAr reactions compared to halogens.

However, this compound serves as a structural analog to compounds used in the synthesis of important phenoxy anilines. For example, the synthesis of 4-nitro-2-phenoxy aniline, an intermediate for the anti-inflammatory drug nimesulide, is achieved by reacting 2-chloro-4-nitroaniline (B86195) with phenol (B47542) in the presence of a base. asianpubs.org In this case, the chloride is the leaving group, and the reaction is activated by the para-nitro group.

Therefore, while this compound itself may not be the direct substrate for creating phenoxy ethers via SNAr, its chemical structure is relevant to the class. Derivatives of this compound, where a halogen is introduced at a suitable position, could potentially undergo such reactions. For instance, a hypothetical 2-chloro-5-(methylsulfonyl)-4-nitroaniline could react with a phenoxide to yield a phenoxy derivative, driven by the activating effects of the ortho-chloro and para-nitro substituents.

Other Substituted Anilines and Their Reactivity

The versatile structure of this compound allows for the synthesis of various other substituted anilines through reactions targeting its functional groups.

Reduction of the Nitro Group: The 4-nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reagents like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation yields 2-(methylsulfonyl)benzene-1,4-diamine . This diamine is a valuable intermediate itself, with two nucleophilic amine groups of differing reactivity that can be selectively functionalized to create more complex molecules.

Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures. tib.eu The resulting diazonium salt, 2-(methylsulfonyl)-4-nitrophenyldiazonium chloride, is a highly versatile intermediate. It can undergo a variety of Sandmeyer and related reactions to replace the diazonium group with a wide range of substituents. tib.eu This provides a powerful method for introducing functional groups that are otherwise difficult to install on an aromatic ring.

Table 3: Derivatives from Diazonium Salt of this compound

| Reagent(s) | Introduced Substituent | Product Name |

|---|---|---|

| Copper(I) Chloride (CuCl) | -Cl | 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene |

| Copper(I) Bromide (CuBr) | -Br | 1-Bromo-2-(methylsulfonyl)-4-nitrobenzene |

| Potassium Iodide (KI) | -I | 1-Iodo-2-(methylsulfonyl)-4-nitrobenzene |

| Copper(I) Cyanide (CuCN) | -CN | 2-(Methylsulfonyl)-4-nitrobenzonitrile |

| Fluoroboric Acid (HBF₄), heat | -F | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene |

| Water (H₂O), heat | -OH | 2-(Methylsulfonyl)-4-nitrophenol |

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a starting point for a broad array of substituted nitrobenzene (B124822) and aniline derivatives for various research applications.

Advanced Applications and Research Potential

Medicinal Chemistry Applications

The unique structural features of 2-(methylsulfonyl)-4-nitroaniline have made it a valuable building block in the synthesis of novel bioactive molecules. Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this chemical entity in medicinal chemistry.

Drug Discovery and Pharmaceutical Research

This compound serves as a crucial starting material for early-stage drug discovery and pharmaceutical research. sigmaaldrich.com Its chemical structure provides a foundation for the synthesis of more complex molecules with potential therapeutic value. The presence of the methylsulfonyl and nitro groups on the aniline (B41778) ring offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural motifs responsible for their therapeutic effects. For instance, research on nitro and methyl-nitro derivatives of various heterocyclic compounds has shown that the position of the nitro group is a critical determinant of mutagenic activity. nih.gov Specifically, a nitro group at the C5 or C6 position often leads to measurable mutagenic activity, while substitution at C4 or C7 results in weakly or non-mutagenic compounds. nih.gov

In the context of antimicrobial activity, SAR studies of 2-methyl-5-nitroaniline (B49896) derivatives have revealed that modifications to the aniline scaffold can significantly impact their efficacy against various pathogens. researchgate.net Similarly, for brominated indoles derived from marine mollusks, SAR studies have helped to elucidate the structural requirements for anti-inflammatory activity, such as the inhibition of nitric oxide (NO) production. mdpi.com

Potential as Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies, and derivatives of various heterocyclic scaffolds have shown promise in this area. While direct evidence for this compound as a kinase inhibitor is limited, related structures have been extensively studied. For example, quinazoline-based compounds, which can be synthesized from aniline derivatives, are known to act as multi-kinase inhibitors. mdpi.com Compounds like gefitinib (B1684475) and erlotinib (B232) are 4-amino quinazoline (B50416) derivatives that inhibit the epidermal growth factor receptor (EGFR). mdpi.com

Recent research has focused on novel 2-sulfanylquinazolin-4(3H)-one derivatives, which have been evaluated for their cytotoxic activities and potential as protein kinase inhibitors of EGFR, VEGFR2, HER2, and CDK2. mdpi.com Furthermore, novel 2-aminobenzothiazole (B30445) derivatives have been investigated for their ability to inhibit PI3Kγ, a key enzyme in cancer signaling pathways. nih.gov These studies underscore the potential for developing kinase inhibitors based on scaffolds that can be derived from or are related to this compound.

Anti-inflammatory Properties of Derivatives

Derivatives of various aniline and heterocyclic compounds have demonstrated significant anti-inflammatory properties. For example, brominated indoles have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.com The anti-inflammatory activity of these compounds is often evaluated by their ability to reduce the production of pro-inflammatory cytokines and mediators.

Isatin, a related indole (B1671886) derivative, has shown mild anti-inflammatory activity by inhibiting NO production. mdpi.com The exploration of derivatives of this compound for anti-inflammatory effects is a promising area of research, given the established anti-inflammatory potential of related chemical structures.

Antimicrobial Efficacy Investigations

The search for new antimicrobial agents is a critical area of pharmaceutical research, and derivatives of nitroaniline compounds have been investigated for their potential in this regard. Studies on 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives have shown significant antimicrobial activity against common pathogenic bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 32 μg/ml. nih.gov These studies have indicated that Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus, are particularly susceptible. nih.gov

Furthermore, research into 2-methyl-5-nitroaniline derivatives has focused on their synthesis and in vitro antimicrobial activity, contributing to the understanding of their structure-activity relationships. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antimicrobial drugs.

Anticancer Properties and Antitumor Activity of Derivatives

Derivatives of aniline and related heterocyclic compounds have shown significant promise as anticancer agents. For instance, novel 2-aminobenzothiazole derivatives have been synthesized and evaluated for their anticancer activities against lung cancer (A549) and breast cancer (MCF-7) cell lines, with some compounds showing IC50 values in the micromolar range. nih.gov These compounds have been investigated for their ability to inhibit various kinases involved in cancer progression. nih.gov

Similarly, 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one, a phenoxazine (B87303) derivative, has demonstrated antitumor activity by inhibiting the proliferation of human epidermoid carcinoma cells. nih.gov The antitumor potential of compounds derived from 2-(4-aminophenyl)benzothiazole has also been explored, with some derivatives showing considerable anticancer activity against a panel of human tumor cell lines. medipol.edu.tr These studies highlight the potential of developing potent anticancer agents from scaffolds related to this compound.

Nitric Oxide (NO) Release Agents and Precursors

While direct research on this compound as a nitric oxide (NO) releasing agent is not extensively documented, the broader class of nitroaniline derivatives has been investigated for this purpose. The core concept revolves around the metabolic or light-induced reduction of the nitro group to generate NO, a critical signaling molecule in various physiological processes. The presence of the electron-withdrawing methylsulfonyl group in this compound could theoretically influence the electron density of the aromatic ring and the nitro group, potentially modulating its reduction potential and, consequently, the kinetics of NO release. Further research is warranted to explore this potential and to synthesize and test derivatives of this compound specifically designed for controlled NO donation.

Research on Cognitive Dysfunction Applications

Currently, there is a notable absence of published research directly investigating the application of this compound in the context of cognitive dysfunction. The exploration of novel compounds for neurological disorders is a vast field, and the specific properties of this molecule have not yet been targeted for such applications in publicly available studies.

Material Science and Photonics

Non-Linear Optical (NLO) Materials Development

The field of non-linear optics has seen significant interest in organic molecules with large second-order hyperpolarizabilities, and substituted anilines have been a key area of this research. A closely related compound, 2-methyl-4-nitroaniline (B30703) (MNA), has been identified as a highly useful material for non-linear optical devices due to its significant molecular hyperpolarizability. Research has shown that the arrangement of electron donor and acceptor groups on an aromatic ring can lead to substantial NLO effects.

In this compound, the amino group acts as an electron donor, while the nitro and methylsulfonyl groups are strong electron acceptors. This "push-pull" electronic structure is a hallmark of promising NLO chromophores. The presence of the additional sulfonyl acceptor group, in comparison to MNA, could potentially enhance the second-order NLO response. However, specific experimental data on the NLO properties of this compound are not yet prevalent in the scientific literature. Future research should focus on the synthesis of high-purity single crystals of this compound and the characterization of their NLO coefficients to fully assess their potential in this high-tech field.

Dye and Pigment Intermediate Research

Substituted nitroanilines have historically been crucial intermediates in the synthesis of a wide array of dyes and pigments. For instance, 4-nitroaniline (B120555) is a key precursor for the production of azo dyes. cswab.org Similarly, 2-methyl-4-nitroaniline is used as an azoic dye. lookchem.com

The specific application of this compound as a dye or pigment intermediate is an area that requires further investigation. The presence of the sulfonyl group could potentially be leveraged to create dyes with specific properties, such as improved lightfastness, different solubility characteristics, or the ability to chelate with metal ions for specialized applications. A patent exists describing the preparation of a 2-nitro-4-sulfamyl-diphenylamine dye, which, while not identical, suggests that sulfonyl-containing nitroanilines are of interest in dye chemistry. google.com Research into the diazotization of this compound and its subsequent coupling with various aromatic compounds could unveil a new class of colorants.

Environmental and Safety Studies

Remediation Strategies for Contaminated Sites

Nitroaromatic compounds, due to their widespread industrial use, can be significant environmental contaminants. nih.gov Their recalcitrance to degradation is often linked to the electron-withdrawing nature of the nitro group. nih.govresearchgate.net Research into the bioremediation of these compounds has identified several microbial pathways for their transformation. nih.gov

For sulfonylated nitroaromatics like this compound, specific remediation strategies are not yet well-defined in the literature. However, general principles of nitroaromatic biodegradation can be applied. Anaerobic bacteria have been shown to reduce the nitro group to the corresponding amine, which is often more amenable to further degradation. nih.gov Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to mineralize various nitroaromatic compounds. nih.gov

Analytical Method Development for Environmental Monitoring

The monitoring of aniline and its derivatives, such as nitroanilines, in environmental and drinking water is crucial due to their suspected carcinogenicity and high toxicity to aquatic life. tapi.comthermofisher.com Consequently, establishing sensitive and efficient analytical methods is a priority. While specific methods for this compound are not detailed in available literature, the approaches used for other nitroanilines provide a clear framework for potential method development.

Common techniques for the determination of aniline derivatives in water include gas chromatography (GC) and high-performance liquid chromatography (HPLC). tapi.comthermofisher.com HPLC is often preferred as it does not require a derivatization step, which is often necessary for the GC analysis of thermolabile and polar compounds like nitroanilines. tapi.comthermofisher.com

To achieve the low detection limits required for environmental monitoring, a pre-concentration step is typically necessary. tapi.com Solid-phase extraction (SPE) is a widely used technique for this purpose and can be performed either offline or, more advantageously, online coupled with an HPLC system. tapi.com Online SPE-HPLC systems offer full automation, reduced operator influence, time savings, and precise process control. tapi.com For instance, an on-line SPE HPLC system with UV detection has been successfully used for the sensitive determination of aniline and four other nitroanilines in tap and pond water. acs.org

Another advanced extraction technique is in-tube solid-phase microextraction coupled with HPLC. A study demonstrated the use of oxidized multiwalled carbon nanotubes as an effective adsorbent for various substituted aniline compounds, achieving low detection limits in the nanogram-per-milliliter range. nih.gov Liquid-liquid-liquid microextraction (LLLME) has also been shown to be a rapid and simple method for the determination of 3-nitroaniline (B104315) in water samples, achieving a high enrichment factor. researchgate.net

These established methods for other nitroanilines could be adapted and optimized for the specific detection and quantification of this compound in various environmental matrices. Such development would be a critical step in assessing its environmental presence and potential impact.

Table 1: General Analytical Methods for Nitroaniline Derivatives in Water

| Analytical Technique | Extraction/Pre-concentration Method | Analytes | Key Findings |

| HPLC with UV detection | Online Solid-Phase Extraction (SPE) | Aniline, o-nitroaniline, m-nitroaniline, p-nitroaniline, o,p-dinitroaniline | Fully automated, sensitive, and reproducible method for tap and pond water. tapi.comacs.org |

| HPLC | In-tube Solid-Phase Microextraction (SPME) with oxidized multiwalled carbon nanotubes | 4-nitroaniline, 2-nitroaniline (B44862), 2-chloroaniline, 2,4-dichloroaniline | High extraction capacity and very low detection limits (0.04 to 0.13 ng/mL). nih.gov |

| HPLC with UV detection | Liquid-Liquid-Liquid Microextraction (LLLME) | 3-nitroaniline | Rapid and easy method with a high enrichment factor (up to 148-fold). researchgate.net |

Identification as Genotoxic Impurities in Pharmaceutical Substances

Genotoxic impurities (GIs) in active pharmaceutical ingredients (APIs) are a significant concern for regulatory agencies and pharmaceutical manufacturers due to their potential to cause DNA damage and cancer. tapi.comchromatographyonline.com These impurities can originate from starting materials, reagents, or intermediates in the synthesis of an API. chromatographyonline.com Regulatory guidelines, such as those from the European Medicines Agency (EMA), require that GIs be controlled at very low levels, often in the parts-per-million (ppm) range. chromatographyonline.comeuropa.eu

The control strategy for GIs is based on a "Threshold of Toxicological Concern" (TTC), which defines an acceptable daily intake that poses a negligible risk of carcinogenicity. tapi.comeuropa.eu For most GIs, a TTC of 1.5 µ g/day for lifetime exposure is considered acceptable. europa.eu

The identification of potential genotoxic impurities (PGIs) often begins with an analysis of the synthetic route of the API and an assessment of the structures of all potential impurities for "structural alerts" that are associated with genotoxicity. acs.orgeuropa.eu If a PGI is identified, highly sensitive analytical methods are required to detect and quantify it at or below the TTC-derived limit in the API. chromatographyonline.com These methods often involve GC or LC coupled with mass spectrometry (MS) for the necessary sensitivity and selectivity. chromatographyonline.com

Currently, there are no specific studies in the reviewed literature that identify this compound as a known or potential genotoxic impurity in any pharmaceutical substance. While it is used as an intermediate in some chemical syntheses, its presence as an impurity in final drug products has not been reported. google.com However, given its structure as a nitroaromatic compound, a class that contains some compounds with genotoxic potential, a theoretical assessment for structural alerts would be a prudent first step in any pharmaceutical process where it could potentially be formed. If such an assessment indicated a potential for genotoxicity, the development of a specific, highly sensitive analytical method would be required to ensure patient safety by controlling its level in the final drug product. acs.orgresearchgate.net

The strategies for controlling GIs in drug substances include redesigning the synthesis to avoid their formation, modifying process parameters to reduce their levels, and implementing specific purification steps. researchgate.net

Future Research Directions and Open Questions

Exploration of New Synthetic Pathways

The development of novel and efficient synthetic routes for 2-(Methylsulfonyl)-4-nitroaniline is a primary area for future investigation. Current methods may be effective, but there is always a need for greener, more sustainable, and economically viable alternatives. Future research should focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.net This could include exploring solid-supported reagents, microwave-assisted reactions, and ionic liquids to minimize waste and energy consumption. researchgate.net The development of catalytic systems, such as those based on zeolites, could offer high regioselectivity and reduce the production of unwanted byproducts. researchgate.net

Catalytic Methods: Recent advancements in the catalytic synthesis of arylsulfonyl compounds and the nitration of aromatic rings present exciting possibilities. acs.orgorganic-chemistry.org Research into palladium-catalyzed cross-coupling reactions or photocatalytic methods could provide milder and more efficient pathways. nih.govnih.govacs.org For instance, a sustainable photocatalytic alternative to the traditional Meerwein chlorosulfonylation has been developed for producing sulfonyl chlorides from arenediazonium salts, which could be adapted. nih.govacs.org

Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of this nitroaromatic compound.

Deeper Understanding of Structure-Property-Activity Relationships

A fundamental understanding of how the molecular structure of this compound dictates its physical, chemical, and biological properties is crucial for its targeted application. Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of this compound and its analogs with their biological activities or toxicities. nih.govnih.govresearchgate.net Such models can help in predicting the properties of new derivatives and guiding the design of compounds with desired characteristics. nih.gov

Development of Advanced Spectroscopic and Computational Models

The precise characterization of this compound is essential for understanding its behavior. Future efforts should be directed towards:

Advanced Spectroscopic Techniques: Employing sophisticated spectroscopic methods like 2D NMR, high-resolution mass spectrometry, and X-ray crystallography to gain detailed insights into the molecule's structure and dynamics. numberanalytics.comnumberanalytics.comfiveable.mexuetangx.com These techniques can help in unambiguously confirming the structure and identifying any potential impurities. numberanalytics.comnumberanalytics.com

Computational Chemistry: Utilizing density functional theory (DFT) and other computational methods to model the electronic structure, vibrational spectra, and reactivity of this compound. acs.orgresearchgate.netresearchgate.netrsc.orgrsc.org Such studies can provide a theoretical framework for interpreting experimental data and predicting the molecule's behavior in different environments. acs.orgresearchgate.net For instance, DFT calculations can elucidate the effects of substitution on the aromatic ring's electron distribution and the strength of intermolecular interactions. acs.org

Expansion of Biological Activity Screening and Mechanism Elucidation

Preliminary investigations into the biological activities of related nitroaniline and sulfonyl-containing compounds suggest that this compound could possess interesting pharmacological properties. Future research should focus on:

Broad-Spectrum Biological Screening: Conducting comprehensive screening of the compound against a wide range of biological targets, including enzymes, receptors, and microbial strains. nih.govresearchgate.net The presence of the sulfonamide-like structure suggests potential for antimicrobial or other therapeutic activities. nih.gov

Mechanism of Action Studies: Once any significant biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve identifying the specific cellular targets and pathways affected. The mechanism of action for nitroaromatic compounds is often presumed to involve the transformation of the nitro group into a reactive mutagenic species. nih.govnih.gov

Environmental Impact Mitigation and Sustainable Chemical Processes

Given the presence of a nitroaromatic moiety, which is often associated with environmental persistence and toxicity, a proactive approach to understanding and mitigating the environmental impact of this compound is essential. nih.govnih.govcswab.orgepa.gov

Environmental Fate and Biodegradation: Investigating the persistence, mobility, and potential for bioaccumulation of the compound in various environmental compartments. nih.govarizona.edu Studies on its biodegradation by microorganisms could lead to the development of effective bioremediation strategies. nih.govnih.gov Bacteria have been shown to evolve diverse pathways to mineralize specific nitroaromatic compounds. nih.gov

Sustainable Chemical Processes: Integrating the principles of sustainable chemistry throughout the lifecycle of the compound, from its synthesis to its disposal. acs.orgsurveyking.comnih.gov This includes developing greener synthetic methods, as mentioned earlier, and exploring possibilities for recycling or degrading the compound into non-toxic byproducts. researchgate.net

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 2-(Methylsulfonyl)-4-nitroaniline, considering functional group compatibility and yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-nitroaniline derivatives. A validated approach includes using benzenesulfonyl chloride under inert conditions (e.g., argon atmosphere) with 1,2-dichloroethane as a solvent and p-toluenesulfonic acid as a catalyst, followed by deprotection . Alternative routes may employ direct methylsulfonyl group introduction via nucleophilic substitution, leveraging protocols similar to those used for methylsulfonyl-aniline derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and confirm aromatic ring substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., HRMS data showing <2 ppm deviation between calculated and observed values) .

- Infrared Spectroscopy (IR) : Confirms the presence of nitro (-NO₂) and sulfonyl (-SO₂-) groups via characteristic absorption bands.

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store in anhydrous conditions at temperatures below -20°C in amber glass vials to prevent photodegradation and hydrolysis. Stability studies on analogous nitroaniline derivatives suggest these conditions minimize decomposition .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the electronic properties and reactivity of 4-nitroaniline derivatives?

- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group (EWG), which decreases electron density on the aromatic ring. This directs electrophilic substitution reactions to meta positions relative to the nitro group. Comparative studies with 4-nitroaniline (lacking the sulfonyl group) show reduced reactivity toward nitration due to increased deactivation . Computational modeling (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Over-sulfonylation : Controlled stoichiometry of sulfonylating agents (e.g., 1.1 equivalents of methylsulfonyl chloride) prevents multi-sulfonylation.

- Nitro Group Reduction : Use inert atmospheres (argon/nitrogen) to avoid reduction by trace moisture or reactive intermediates .

- Byproduct Formation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and employ silica gel column chromatography for purification .

Q. How can computational chemistry aid in predicting the reactivity or spectroscopic signatures of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts NMR chemical shifts (e.g., using the GIAO method) and IR vibrational frequencies. The SMILES string

Nc1ccc(cc1[N+](=O)[O-])S(=O)(=O)C(derived from structural analogs) enables molecular dynamics simulations . - Reactivity Modeling : Identifies preferred reaction pathways for functionalization (e.g., electrophilic substitution at meta positions) by analyzing Fukui indices and electrostatic potential maps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。